Erythromycin E
Erythromycin E
An impurity of Erythromycin. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 61S ribosomal subunit, blocking the progression of nascent polypeptide chains.
Brand Name:
Vulcanchem
CAS No.:
41451-91-6
VCID:
VC21353740
InChI:
InChI=1S/C37H65NO14/c1-13-25-36(9,45)29(41)20(4)26(39)18(2)15-34(7,44)31(50-33-27(40)24(38(10)11)14-19(3)48-33)21(5)28-23(32(43)49-25)16-47-37(52-28)17-35(8,46-12)30(42)22(6)51-37/h18-25,27-31,33,40-42,44-45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,27-,28+,29-,30+,31-,33+,34-,35-,36-,37-/m1/s1
SMILES:
CCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O
Molecular Formula:
C37H65NO14
Molecular Weight:
747.9 g/mol
Erythromycin E
CAS No.: 41451-91-6
Cat. No.: VC21353740
Molecular Formula: C37H65NO14
Molecular Weight: 747.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| Description | An impurity of Erythromycin. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 61S ribosomal subunit, blocking the progression of nascent polypeptide chains. |
|---|---|
| CAS No. | 41451-91-6 |
| Molecular Formula | C37H65NO14 |
| Molecular Weight | 747.9 g/mol |
| IUPAC Name | (1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S,16S)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione |
| Standard InChI | InChI=1S/C37H65NO14/c1-13-25-36(9,45)29(41)20(4)26(39)18(2)15-34(7,44)31(50-33-27(40)24(38(10)11)14-19(3)48-33)21(5)28-23(32(43)49-25)16-47-37(52-28)17-35(8,46-12)30(42)22(6)51-37/h18-25,27-31,33,40-42,44-45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,27-,28+,29-,30+,31-,33+,34-,35-,36-,37-/m1/s1 |
| Standard InChI Key | PRUSTPADOGZAML-LMXGZOGMSA-N |
| Isomeric SMILES | CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
| SMILES | CCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
| Canonical SMILES | CCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
| Appearance | White Solid |
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